

A Comprehensive Technical Guide to 4-Aminoanthranilic Acid Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diaminobenzoic Acid
Dihydrochloride

Cat. No.: B1593291

[Get Quote](#)

This guide provides an in-depth exploration of 4-Aminoanthranilic acid dihydrochloride (also known as 2-Aminobenzoic acid dihydrochloride), a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering a blend of foundational chemical principles, practical experimental insights, and a survey of its applications. We will delve into its properties, synthesis, and analytical characterization, distinguishing it from its parent compound, anthranilic acid, to provide a nuanced understanding of its utility.

Introduction: The Salt Advantage

Anthranilic acid (2-aminobenzoic acid) is an amphoteric molecule, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on a benzene ring.[\[1\]](#) This dual nature makes it a versatile precursor in organic synthesis. However, its amphoteric character can complicate its storage and formulation.

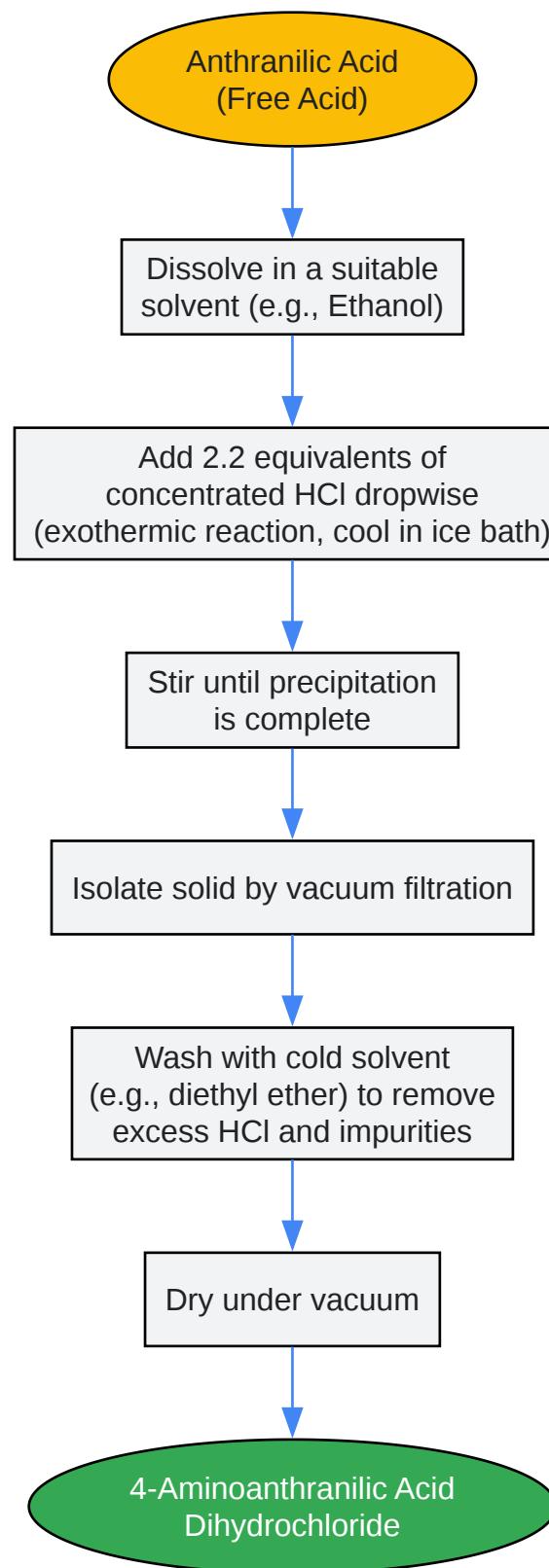
The dihydrochloride salt form (CAS No: 7459-95-2) addresses these challenges.[\[2\]](#)[\[3\]](#) By treating anthranilic acid with two equivalents of hydrochloric acid, both the primary amine and the carboxylic acid's oxygen are protonated. This conversion into a salt significantly enhances its stability and aqueous solubility, making it a more convenient and reliable reagent for various applications, particularly in aqueous reaction media. This guide will focus on the properties and utility of this specific salt form, while drawing on the extensive chemistry of the parent anthranilic acid.

Nomenclature and Physicochemical Properties

The structure of 4-Aminoanthranilic acid dihydrochloride involves the protonation of the two basic sites on the parent molecule. This structural change directly influences its physical and chemical properties compared to the free acid.

Caption: Structure and identifiers for 4-Aminoanthranilic acid dihydrochloride.

Comparative Physicochemical Data


The conversion to a dihydrochloride salt markedly alters the compound's physical properties. The ionic nature of the salt increases its melting point and significantly improves its solubility in polar solvents like water, a critical factor for many pharmaceutical and biological applications.

Property	Anthranilic Acid (Free Acid)	4-Aminoanthranilic Acid Dihydrochloride	Source(s)
CAS Number	118-92-3	7459-95-2	[1] [2]
Molecular Formula	C ₇ H ₇ NO ₂	C ₇ H ₉ Cl ₂ NO ₂	[1] [2]
Molecular Weight	137.14 g/mol	210.05 g/mol	[1] [2]
Appearance	White to pale-yellow crystalline powder	White to off-white solid	[1]
Melting Point	146-148 °C	144-146 °C	[1] [2]
Water Solubility	Sparingly soluble (5.7 g/L at 25 °C)	Expected to be highly soluble	[4]
pKa (Amino)	2.17	N/A (protonated)	[1]
pKa (Carboxyl)	4.85	N/A (protonated)	[1]

Note: The melting point for the dihydrochloride appears similar to the free acid in one source, which may reflect decomposition behavior. High aqueous solubility is inferred from its salt structure.

Synthesis and Preparation

The preparation of 4-Aminoanthranilic acid dihydrochloride is a straightforward acid-base reaction. The process involves treating the free anthranilic acid with a stoichiometric excess of hydrochloric acid in a suitable solvent, followed by isolation of the resulting salt.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the dihydrochloride salt.

Detailed Laboratory Protocol

This protocol provides a self-validating system for synthesizing the dihydrochloride salt with high purity.

- **Dissolution:** In a fume hood, suspend 10.0 g of anthranilic acid in 100 mL of ethanol in a flask equipped with a magnetic stirrer. Cool the suspension in an ice-water bath.
- **Acidification (Causality):** While stirring vigorously, slowly add a slight excess (e.g., 2.2 equivalents) of concentrated hydrochloric acid (approx. 15 mL of 12M HCl) dropwise. The slow, cooled addition is crucial to control the exothermic nature of the acid-base neutralization reaction, preventing side reactions and ensuring safety.
- **Precipitation:** Continue stirring the mixture in the ice bath for 1-2 hours. The dihydrochloride salt, being less soluble in ethanol than the free acid, will precipitate out as a white solid. The choice of ethanol as a solvent is key; it solubilizes the starting material sufficiently but promotes the precipitation of the highly polar salt product.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing (Validation):** Wash the filter cake with two portions of cold diethyl ether (2 x 30 mL). This step is a self-validating measure; the ether wash removes any residual HCl and organic impurities without dissolving the desired ionic product, thus ensuring high purity.
- **Drying:** Dry the resulting white powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Analytical Characterization

Confirming the identity and purity of 4-Aminoanthranilic acid dihydrochloride involves standard analytical techniques. While specific spectra for the dihydrochloride are not widely published, the expected results can be inferred from the known spectra of anthranilic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** In a solvent like DMSO-d₆, the aromatic protons of the anthranilic acid core would be observable.^[5] Key differences for the dihydrochloride would be the absence of the distinct -NH₂ and -COOH proton signals, which would be replaced by broader, downfield-

shifted signals for the $-\text{NH}_3^+$ and $-\text{COOH}_2^+$ protons due to protonation and exchange with residual water.

- ^{13}C NMR: The carbon signals for the aromatic ring would be present, with expected shifts due to the electron-withdrawing effect of the protonated functional groups. The carboxylic carbon signal (around 170 ppm in the free acid) would likely shift slightly.[6]

Chromatography

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of anthranilic acid and its derivatives.

Example HPLC Protocol:

- Column: C18 reverse-phase column (e.g., Microbondapak C18).[7]
- Mobile Phase: An isocratic mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v). The acidic buffer ensures that the carboxyl group is protonated, leading to consistent retention times.[7]
- Detection: UV detector set to a wavelength where the benzene ring absorbs strongly (e.g., 254 nm or 313 nm).
- Internal Standard (Validation): For quantitative analysis, an internal standard such as benzoic acid can be used.[7] The use of an internal standard is a self-validating practice that corrects for variations in injection volume, ensuring accurate quantification.
- Sample Preparation: Accurately weigh and dissolve the dihydrochloride salt in the mobile phase to a known concentration (e.g., 1 mg/mL).

Applications in Research and Drug Development

The utility of 4-Aminoanthranilic acid dihydrochloride stems from the versatile reactivity of the anthranilate scaffold. It serves as a crucial building block for a wide range of more complex molecules, especially in the pharmaceutical and dye industries.[1] The dihydrochloride form is often used when reactions are performed in aqueous solutions or when enhanced stability is required.

Precursor for Heterocycle Synthesis

Anthranilic acid is a foundational precursor for synthesizing nitrogen-containing heterocycles like quinazolines, quinazolinones, and benzodiazepines, many of which are scaffolds for pharmacologically active compounds.^[8] In these syntheses, the dihydrochloride salt would first be neutralized *in situ* with a base to free the nucleophilic amino group for reaction.

Pharmaceutical Scaffolding

The anthranilate structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.^[9]

- Anti-inflammatory Drugs: The "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid, are derivatives of N-phenylanthranilic acid.^{[1][10]}
- Diuretics: The potent loop diuretic furosemide contains a modified anthranilic acid core.
- Anticancer and Antimicrobial Agents: Modern research continues to explore anthranilic acid derivatives for their potential as anticancer, antimicrobial, and antiviral agents.^[11]

Use in Dye and Pigment Synthesis

Industrially, anthranilic acid is an intermediate in the production of azo dyes.^[1] The amino group can be diazotized and then coupled with other aromatic compounds to create a vast array of colored molecules.

Safety and Handling

As a chemical reagent, 4-Aminoanthranilic acid dihydrochloride requires careful handling in a laboratory setting.

- Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
- Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry place, protected from light.

- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless for a controlled reaction).
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed or in case of skin contact, seek medical attention.

Conclusion

4-Aminoanthranilic acid dihydrochloride represents a stabilized, highly soluble form of the versatile anthranilic acid scaffold. Its primary advantage lies in its improved handling and formulation properties, making it a reliable starting material for complex syntheses. For researchers in drug discovery and materials science, understanding the relationship between the free acid and its salt form is crucial for leveraging the full synthetic potential of this important chemical building block. By providing a stable and convenient entry point to the rich chemistry of the anthranilate core, the dihydrochloride salt continues to be an indispensable reagent in the modern chemical laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anthranilic acid CAS#: 118-92-3 [amp.chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Aminoanthranilic Acid Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593291#literature-review-on-4-aminoanthranilic-acid-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com